
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene is a complex organic compound with a unique structure characterized by multiple conjugated double bonds. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and diverse chemical properties.
Métodos De Preparación
The synthesis of 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired application.
Análisis De Reacciones Químicas
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene exerts its effects involves its interaction with various molecular targets. These interactions can influence cellular pathways, leading to changes in gene expression, protein function, and cellular behavior. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene can be compared to other polycyclic aromatic hydrocarbons, such as:
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: This compound has a similar structure but differs in the number and position of double bonds.
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound includes a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of double bonds and methyl group, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
3353-08-0 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
17-methyl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-12H,1H3 |
Clave InChI |
FVZSEFSAYBLLCL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


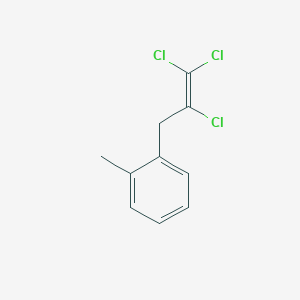
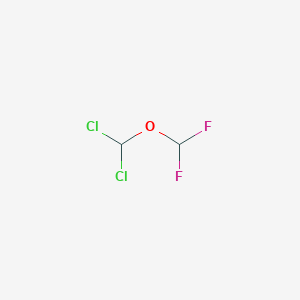
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
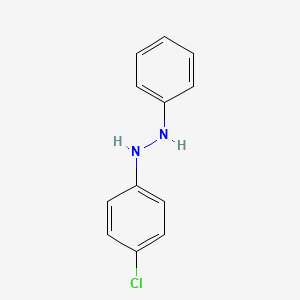
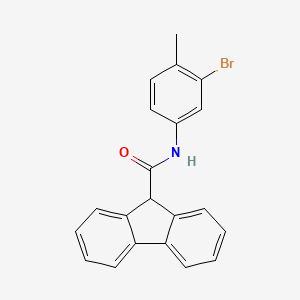
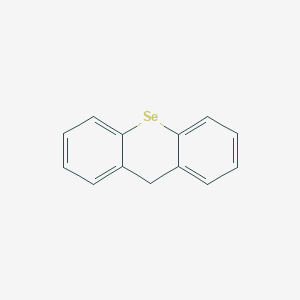

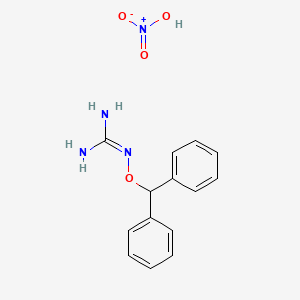
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
